molecular formula C11H18O4 B1532445 Methyl 5-oxo-4-propanoylheptanoate CAS No. 1258640-79-7

Methyl 5-oxo-4-propanoylheptanoate

Cat. No. B1532445
CAS RN: 1258640-79-7
M. Wt: 214.26 g/mol
InChI Key: XMOXOHILIYTVHS-UHFFFAOYSA-N
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Description

“Methyl 5-oxo-4-propanoylheptanoate” is a chemical compound with the CAS Number: 1258640-79-7 . It has a molecular weight of 214.26 . The IUPAC name for this compound is methyl 5-oxo-4-propionylheptanoate . It is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H18O4/c1-4-9(12)8(10(13)5-2)6-7-11(14)15-3/h8H,4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular formula is C11H18O4 .

Scientific Research Applications

Methyl 5-oxo-4-propanoylheptanoate has been studied for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and Alzheimer's disease. In diabetes, this compound has been shown to reduce glucose levels in the blood, as well as to improve insulin sensitivity. In cancer, this compound has been shown to inhibit the growth of tumor cells, as well as to induce apoptosis. In Alzheimer's disease, this compound has been shown to reduce amyloid-β peptide accumulation, as well as to improve cognitive function.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-4-propanoylheptanoate is not entirely understood, but it is believed to act by modulating the activity of enzymes involved in glucose metabolism, as well as by modulating the expression of genes involved in glucose metabolism. In addition, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of amyloid-β peptide, as well as to modulate the expression of genes involved in the synthesis of amyloid-β peptide.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to reduce glucose levels in the blood, as well as to improve insulin sensitivity. In addition, it has been shown to reduce amyloid-β peptide accumulation, as well as to improve cognitive function. Furthermore, it has been shown to inhibit the growth of tumor cells, as well as to induce apoptosis.

Advantages and Limitations for Lab Experiments

The major advantage of using Methyl 5-oxo-4-propanoylheptanoate in lab experiments is that it is relatively easy to synthesize. In addition, it is relatively non-toxic and has a low potential for drug interactions. However, there are some limitations to using this compound in lab experiments. In particular, it is not very soluble in water, and it is rapidly metabolized in the body.

Future Directions

For Methyl 5-oxo-4-propanoylheptanoate research include further investigation into its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and Alzheimer's disease. In addition, further investigation into the mechanism of action of this compound is needed, as well as into its biochemical and physiological effects. Furthermore, further research is needed into the advantages and limitations of using this compound in lab experiments. Finally, further investigation into the potential use of this compound as a dietary supplement is warranted.

Safety and Hazards

The safety information for “Methyl 5-oxo-4-propanoylheptanoate” includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

methyl 5-oxo-4-propanoylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-4-9(12)8(10(13)5-2)6-7-11(14)15-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOXOHILIYTVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CCC(=O)OC)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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